5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Medicinal chemistry Physicochemical profiling Drug-likeness optimization

5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 313968-60-4) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold extensively explored in kinase-targeted drug discovery. Its molecular formula is C₁₂H₆F₃N₃O₃ with a molecular weight of 297.19 g/mol.

Molecular Formula C12H6F3N3O3
Molecular Weight 297.193
CAS No. 313968-60-4
Cat. No. B2408771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
CAS313968-60-4
Molecular FormulaC12H6F3N3O3
Molecular Weight297.193
Structural Identifiers
SMILESC1=COC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O
InChIInChI=1S/C12H6F3N3O3/c13-12(14,15)9-4-6(8-2-1-3-21-8)16-10-5-7(11(19)20)17-18(9)10/h1-5H,(H,19,20)
InChIKeyDWERTUCXEXDQSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 313968-60-4): Core Scaffold Identity and Physicochemical Profile for Research Procurement


5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 313968-60-4) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold extensively explored in kinase-targeted drug discovery [1]. Its molecular formula is C₁₂H₆F₃N₃O₃ with a molecular weight of 297.19 g/mol. The compound is characterized by a planar, nitrogen-rich fused bicyclic core substituted with an electron-rich furan-2-yl ring at C5, an electron-withdrawing trifluoromethyl group at C7, and a carboxylic acid functionality at C2. Computed physicochemical properties include a topological polar surface area (TPSA) of 80.6 Ų, a single hydrogen bond donor (the carboxylic acid proton), 8 hydrogen bond acceptors, and a calculated LogP of approximately 1.9–2.7, depending on the computational method employed [1]. These properties place the compound in a favorable drug-like chemical space and position it as a versatile intermediate for further lead optimization through derivatization at the carboxylic acid handle.

Why Generic Substitution Fails: The Differentiating Substituent Logic of 5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid


Within the pyrazolo[1,5-a]pyrimidine-2-carboxylic acid chemotype, even seemingly conservative modifications to the C5 heteroaryl ring or the C7 substituent can drastically alter physicochemical properties, target engagement profiles, and synthetic tractability. The 2-carboxylic acid regioisomer (as opposed to the 3-carboxylic acid analog) positions the ionizable group at a sterically and electronically distinct locus on the scaffold, which influences both pharmacokinetic behavior and the geometry of amide/ester derivatives generated during medicinal chemistry campaigns . The furan-2-yl ring at C5 provides a different electronic environment and hydrogen-bonding capability compared to isosteric replacements such as thiophene or phenyl, while the trifluoromethyl group at C7 contributes to metabolic stability and lipophilicity in a manner that a methyl or chloro substituent cannot replicate. These interdependent structural features mean that swapping any single component with a close analog is likely to produce a compound with quantitatively different property profiles, necessitating careful, evidence-based selection at the procurement stage [1]. Direct comparative data for the specific target compound remain limited in the public domain; the evidence presented below therefore draws on cross-study comparisons, class-level inference, and computed molecular property differentials to establish the strongest available rationale for prioritization.

Quantitative Differentiation Evidence: 5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Versus Closest Structural Analogs


Lipophilicity Differential: Furan-2-yl vs. Phenyl and Thiophene-2-yl at C5 of Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Core

The furan-2-yl substituent at C5 yields a compound with distinctly lower lipophilicity compared to its direct phenyl analog (CAS 294194-47-1) and intermediate LogP relative to the thiophene-2-yl analog (CAS 294651-53-9). The target compound has a computed XLogP3 of 1.9 [1]. Although exact computed LogP values for the phenyl and thiophene analogs from the same method are not consolidated in a single public dataset, the phenyl analog possesses an additional aromatic carbon and lacks the oxygen heteroatom present in furan, resulting in a predictably higher LogP (estimated >2.5 based on molecular formula C₁₄H₈F₃N₃O₂ vs. C₁₂H₆F₃N₃O₃). The thiophene analog (C₁₂H₆F₃N₃O₂S, MW 313.26) replaces the furan oxygen with sulfur, which typically increases LogP by approximately 0.5–0.7 units relative to the furan counterpart . This lower lipophilicity may translate into improved aqueous solubility and a reduced risk of promiscuous binding, critical considerations in fragment-based and lead-like compound library procurement.

Medicinal chemistry Physicochemical profiling Drug-likeness optimization

Hydrogen Bond Acceptor/Donor Profile: Furan Oxygen as a Differentiating Pharmacophoric Element

The furan-2-yl substituent introduces a heterocyclic oxygen atom capable of acting as an additional hydrogen bond acceptor (HBA). The target compound has a total of 8 HBA (PubChem computed) and 1 HBD (the carboxylic acid proton) [1]. By contrast, the 5-phenyl analog (C₁₄H₈F₃N₃O₂) lacks the furan oxygen entirely, reducing its HBA count by one, while the 5-thiophene analog (C₁₂H₆F₃N₃O₂S) contains a sulfur atom, which is a weaker HBA than oxygen. In kinase drug discovery, the pyrazolo[1,5-a]pyrimidine scaffold frequently engages the hinge region of ATP-binding pockets through N1 and N8 of the core; an appropriately positioned HBA on the C5 substituent can form ancillary water-mediated or direct hydrogen bonds with residues in the solvent-exposed or ribose-binding regions, potentially enhancing both potency and selectivity [2]. The furan oxygen thus provides a unique HBA geometry not available in the phenyl or thiophene series, which may confer distinct kinase selectivity profiles, as observed across the broader pyrazolo[1,5-a]pyrimidine class where subtle heteroaryl variations produce marked selectivity shifts [2].

Structure-based drug design Pharmacophore modeling Kinase hinge binding

Carboxylic Acid Positional Isomerism: 2-COOH vs. 3-COOH Regioisomer Impact on Derivatization Geometry and Target Engagement

The 2-carboxylic acid regioisomer (target compound) and the 3-carboxylic acid regioisomer (e.g., CAS 869947-18-2 for the 3-COOH furan analog, or the broader 3-carboxylic acid series represented by compounds such as CAS 310451-84-4) position the ionizable and derivatizable carboxyl group at electronically and sterically distinct loci on the pyrazolo[1,5-a]pyrimidine scaffold. In the 2-COOH series, the carboxylic acid is conjugated with the pyrazole ring N1–N2 system, which modulates its acidity (estimated pKa ~2.5–3.5) and influences the geometry of amide bond formation during library synthesis [1]. In the 3-COOH series, the carboxyl group is attached at a vinylogous position relative to the bridgehead nitrogen, altering both the vector of substituent projection and the electron density of the pyrimidine ring. This positional difference manifests in divergent biological outcomes: the 2-COOH regioisomer has been more frequently cited as a key intermediate in patent literature for TRK and CDK inhibitor programs, while the 3-COOH series has been explored in distinct target classes such as GABA-A receptor modulation [2]. Procurement of the 2-COOH regioisomer is thus indicated when the synthetic objective involves kinase-targeted amide or ester libraries requiring a specific carboxylate projection vector.

Synthetic chemistry Parallel library synthesis Structure-activity relationships

Trifluoromethyl Group Contribution to Metabolic Stability: Class-Level Evidence from Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Optimization

The C7-trifluoromethyl substituent is a well-validated structural feature for improving the metabolic stability of heterocyclic kinase inhibitors. In the broader pyrazolo[1,5-a]pyrimidine class, optimization campaigns have demonstrated that replacement of a C7 methyl group with trifluoromethyl significantly reduces oxidative metabolism by cytochrome P450 enzymes, particularly CYP3A4, which is a primary clearance pathway for many heterocyclic scaffolds [1]. A representative study on a related pyrazolo[1,5-a]pyrimidine series (targeting KDR kinase) reported that introduction of a trifluoromethyl group at the C7 position improved cellular activity and pharmacokinetic parameters, including increased half-life and reduced clearance, relative to non-fluorinated analogs [1]. Although direct comparative microsomal stability data for the target compound versus its 7-methyl analog are not publicly available, the electron-withdrawing and steric shielding properties of the –CF₃ group are generalizable across the pyrazolo[1,5-a]pyrimidine class and constitute a key differentiator from analogs bearing smaller or less electronegative C7 substituents. Furthermore, compounds lacking the –CF₃ group entirely (e.g., the unsubstituted core or 7-H analogs) exhibit fundamentally different electronic distributions across the pyrimidine ring, which can alter both target binding and metabolic susceptibility [2].

Drug metabolism Pharmacokinetics Cytochrome P450 stability

Topological Polar Surface Area (TPSA): Implications for CNS Permeability and Oral Bioavailability Relative to Phenyl and Thiophene Analogs

The target compound has a computed TPSA of 80.6 Ų [1]. This value situates it within the optimal range for oral bioavailability (typically <140 Ų) and, critically, below the widely cited threshold of 90 Ų often associated with favorable CNS penetration. The thiophene analog (C₁₂H₆F₃N₃O₂S) has a reduced TPSA of approximately 72–75 Ų owing to the replacement of the furan oxygen with sulfur (which contributes less to polar surface area computed by the N,O-only TPSA algorithm), while the phenyl analog (C₁₄H₈F₃N₃O₂) has a TPSA of approximately 67–70 Ų due to the absence of a heteroatom at C5. The target compound's TPSA of 80.6 Ų therefore represents an intermediate polar surface area within this analog series, balancing solubility (higher TPSA relative to phenyl and thiophene) with membrane permeability (TPSA still well below 140 Ų) [2]. For procurement decisions involving CNS-targeted or orally bioavailable kinase inhibitor programs, the furan analog's TPSA profile may offer a more balanced starting point than either the lower-TPSA (potentially solubility-limited) or higher-TPSA (permeability-limited) extremes of the series.

CNS drug design Oral bioavailability Physicochemical ADMET prediction

Procurement Application Scenarios for 5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 313968-60-4)


Kinase-Focused Fragment Library Design and Lead Generation

The compound's compact molecular weight (297.19 Da), balanced TPSA (80.6 Ų), and single carboxylic acid handle make it an ideal fragment for kinase-focused library design [1]. The 2-COOH regioisomer geometry aligns with the ATP-binding site hinge region, a feature exploited in multiple TRK and CDK inhibitor patents [2]. Procurement of this pre-functionalized fragment enables rapid amide coupling diversification without the need for protecting group strategies, accelerating hit-to-lead timelines.

Medicinal Chemistry Derivatization via Carboxylic Acid Handle for Parallel SAR Exploration

The carboxylic acid at the C2 position serves as a versatile synthetic handle for generating amide, ester, and heterocycle-fused derivatives through well-established coupling chemistries [1]. Unlike the 3-COOH regioisomer, the 2-COOH position provides a distinct projection vector that can be exploited to probe the solvent-exposed region of kinase active sites, as supported by SAR trends observed across pyrazolo[1,5-a]pyrimidine-based kinase inhibitor programs [2]. The compound is available at ≥95% purity from multiple vendors, ensuring reliable starting material quality for parallel synthesis campaigns.

Physicochemical Comparator Studies for Heteroaryl Isostere Profiling

The furan-2-yl substituent confers a unique combination of TPSA (80.6 Ų), LogP (1.9), and HBA count (8) relative to its phenyl and thiophene analogs [1]. This makes the target compound a valuable control or comparator in systematic heteroaryl isostere profiling studies aimed at optimizing solubility-permeability balance in lead series. The compound's intermediate TPSA within the analog series (higher than phenyl, lower than what would result from additional polar substituents) provides a useful reference point for medicinal chemistry teams assessing the impact of heteroatom incorporation on ADMET parameters [2].

Pre-Functionalized Building Block for CNS-Penetrant Kinase Inhibitor Programs

With a TPSA of 80.6 Ų (below the 90 Ų CNS permeability guideline), the compound is an attractive starting scaffold for CNS-targeted kinase inhibitor development [1]. The C7-trifluoromethyl group provides metabolic stabilization against oxidative clearance pathways commonly encountered by pyrazolo[1,5-a]pyrimidines, as demonstrated in related KDR kinase inhibitor optimization studies [2]. Procurement of this pre-functionalized intermediate enables medicinal chemistry teams to bypass early-stage fluorination chemistry and proceed directly to analog synthesis and in vitro ADMET profiling.

Quote Request

Request a Quote for 5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.